Acenaphthene-5-boronic acid
Overview
Description
Acenaphthene-5-boronic acid is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational, Spectroscopic, and Theoretical Studies : A study conducted by Karabacak et al. (2013) examined the conformation, molecular structure, and spectroscopic properties of Acenaphthene-5-boronic acid. This research involved FT-IR and FT-Raman spectroscopy, NMR, and UV spectrum analyses, along with Density Functional Theory (DFT) calculations. These insights are significant for understanding the fundamental properties of the molecule, which are crucial in various scientific applications (Karabacak et al., 2013).
Boronic Acids in Biomolecular Interactions : Lü et al. (2013) explored the affinity of boronic acids, including this compound, for cis-diol-containing biomolecules. This interaction is pivotal in sensing, separation, drug delivery, and material science. The study established an affinity capillary electrophoresis method to analyze these interactions, which is crucial for the development of boronic acid-based biosensors and biomedical applications (Lü et al., 2013).
Fluorescent Chemosensors : Huang et al. (2012) discussed the use of boronic acid, including this compound, in developing fluorescent sensors for detecting various biologically active substances. These sensors are vital in medical diagnostics, environmental monitoring, and chemical analysis (Huang et al., 2012).
Biomedical Applications of Boronic Acid Polymers : Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in treating various diseases, including HIV, obesity, diabetes, and cancer. This research underscores the potential of incorporating this compound into polymer-based drug delivery systems and therapeutics (Cambre & Sumerlin, 2011).
Pharmaceutical Applications of Boronic Acids : Yang et al. (2003) reviewed the use of boronic acid compounds, including this compound, in pharmaceuticals. They are used as enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics of antibodies recognizing saccharides (Yang et al., 2003).
Sensing Applications : Lacina et al. (2014) reviewed papers published in 2013 on boronic acids, emphasizing their use in various sensing applications. These include detecting diols and Lewis bases, which is significant for biological labeling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).
Safety and Hazards
When handling Acenaphthene-5-boronic acid, it is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is recommended .
Future Directions
Mechanism of Action
Target of Action
Acenaphthene-5-boronic acid is a type of organoboron compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry .
Action Environment
The action of this compound, like many other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound has a melting point of 270 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUCFIZMNKDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393781 | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-33-0 | |
Record name | B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183158-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Acenaphthene-5-boronic acid utilized in the synthesis of polycyclic aromatic hydrocarbons?
A1: this compound acts as a crucial building block in synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs) []. Specifically, it participates in palladium-catalyzed cross-coupling reactions with halogenated benzaldehydes, such as 2-bromobenzaldehyde or 6-bromo-2,3-dimethoxybenzaldehyde. This reaction leads to the formation of o-naphthyl benzaldehydes, which can be further transformed into various 1-(2-ethynylphenyl)naphthalenes. These intermediates then undergo platinum-catalyzed cycloisomerization, yielding the desired benzo[c]phenanthrene (BcPh) analogues [].
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